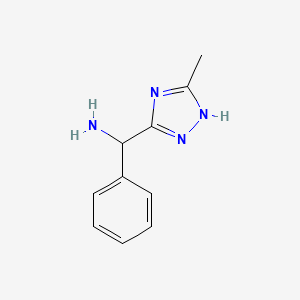

(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine

説明

(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is known that triazole compounds, which include this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets in the body.

Mode of Action

It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon . The simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond is also part of the reaction .

Biochemical Pathways

Triazole compounds are known to show versatile biological activities , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

It is known that triazole compounds are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

It is known that 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines .

Action Environment

It is known that the biological activity of triazole compounds can be influenced by various factors, including the presence of other compounds and the ph of the environment .

生物活性

(5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine, also known as (4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₄ |

| Molecular Weight | 188.23 g/mol |

| CAS Number | 1423031-38-2 |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit potent antimicrobial properties. For instance, derivatives of triazoles have shown effective inhibition against various bacterial strains and fungi. A study highlighted that triazole-containing compounds demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM . The presence of the phenyl group at the C-3 position enhances this activity due to increased electron donation.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been observed to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS). For example, triazole derivatives have been shown to inhibit key mitotic kinesins like HSET (KIFC1), leading to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .

In vitro studies demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing non-malignant cells. The mechanism involves modulation of signaling pathways related to cell growth and apoptosis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound acts on enzymes involved in metabolic pathways critical for cancer cell survival.

- Pathway Modulation : It influences signaling pathways that regulate apoptosis and cell cycle progression.

Case Study 1: Antimicrobial Efficacy against MRSA

In a controlled study involving various triazole derivatives, this compound was tested against MRSA strains. The results indicated an MIC of 0.68 μM, significantly lower than traditional antibiotics like vancomycin (MIC: 0.68 μM) and ciprofloxacin (MIC: 2.96 μM), showcasing its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity in A549 and MCF-7 Cells

A study evaluated the efficacy of this compound on A549 lung cancer and MCF-7 breast cancer cells. The compound induced significant cytotoxicity with IC50 values of 12 μM and 15 μM respectively. Mechanistic studies revealed that the compound triggered ROS production leading to apoptotic cell death .

特性

IUPAC Name |

(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-12-10(14-13-7)9(11)8-5-3-2-4-6-8/h2-6,9H,11H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLDMIKJDRTBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247802-39-6 | |

| Record name | (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。